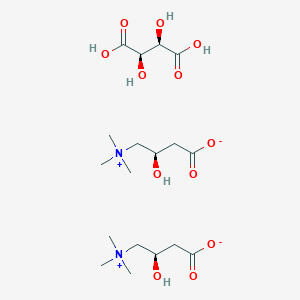
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate involves several steps. Typically, the preparation starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. Common reagents used in the synthesis include acids, bases, and solvents that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chemical vapor deposition and solid-liquid separation are commonly employed in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is used as a reagent in various chemical reactions. Its unique properties make it valuable for synthesizing other compounds and studying reaction mechanisms.
Biology: In biology, this compound is used in research related to metabolic pathways and enzyme functions. Its interactions with biological molecules provide insights into cellular processes and biochemical reactions.
Medicine: In medicine, this compound has potential therapeutic applications. It is studied for its effects on various physiological processes and its potential use in drug development.
Industry: In industry, this compound is used in the production of various materials and chemicals. Its properties make it suitable for applications in manufacturing, quality control, and product development .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate include other hydroxy acids and butanoates. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups.
Propriétés
Formule moléculaire |
C18H36N2O12 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/2C7H15NO3.C4H6O6/c2*1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h2*6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*6-;1-,2-/m111/s1 |
Clé InChI |
GADIJPCDIWZEMB-BTNVMJJCSA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C[N+](C)(C)C[C@@H](CC(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)[O-])O.C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



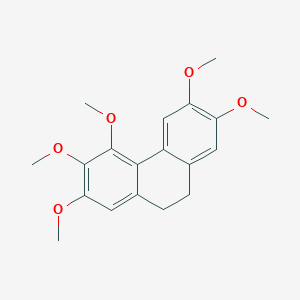
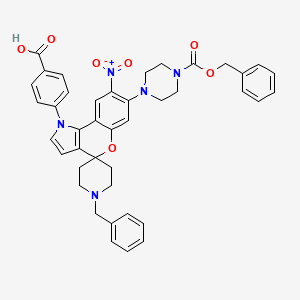

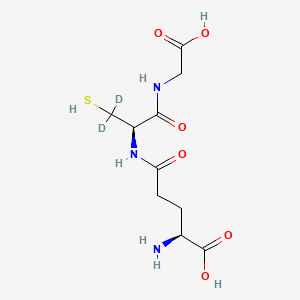

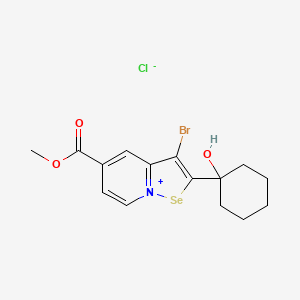
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
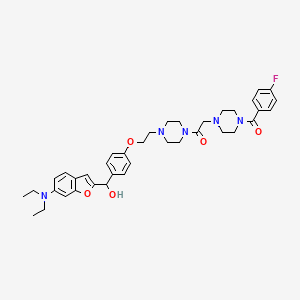
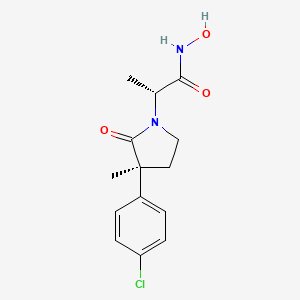
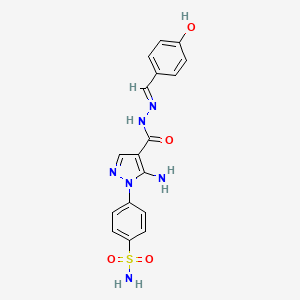


![Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
